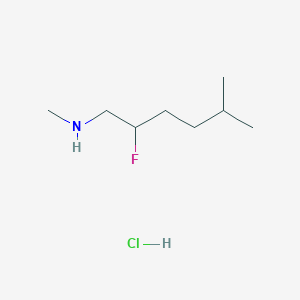

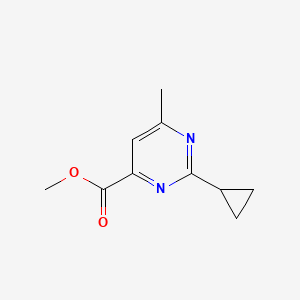

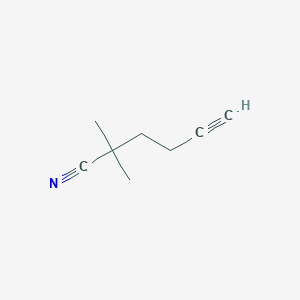

trans-2-(Cyclobutylamino)cyclobutan-1-ol

Overview

Description

Trans-2-(Cyclobutylamino)cyclobutan-1-ol, also known as trans-2-aminocyclobutan-1-ol or trans-2-ACB, is a cyclic amine compound belonging to the family of cyclobutanols. It is a colorless, odorless, and crystalline solid that is soluble in water. Trans-2-ACB has a variety of applications in scientific research, including its use as a reagent in organic synthesis and as a catalyst in biochemical reactions. In

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Cyclobutane-containing alkaloids have been confirmed to show antimicrobial and antibacterial activities. These compounds, isolated from terrestrial and marine species, could potentially be used in developing new antibiotics or treatments for bacterial infections .

Anticancer Research

Some cyclobutane-containing compounds have demonstrated anticancer properties. Research in this field could lead to the development of novel cancer therapies or drugs .

Industrial and Biomedical Applications

Organophosphorus compounds, which include cyclobutyl derivatives, have important applications as pharmaceutical and agrochemical agents. They are also used as transition state analogs for the production of monoclonal antibodies .

Natural Compound Development

The field of natural compounds is dynamic, with ongoing research into developing applications for these substances. Cyclobutane-containing compounds could be part of this research, contributing to various sectors such as healthcare, agriculture, and more .

Mechanism of Action

Target of Action

Cyclobutanes are distributed widely in a large class of natural products featuring diverse pharmaceutical activities . They are prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For example, in the case of boceprevir, a protease inhibitor, it binds to the active site of the protease enzyme of the hepatitis C virus, preventing the virus from replicating .

Biochemical Pathways

Cyclobutane-containing compounds can affect a variety of biochemical pathways depending on their specific targets. For instance, boceprevir inhibits the NS3/4A serine protease of the hepatitis C virus, which is essential for the viral life cycle .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of cyclobutane-containing compounds would vary depending on their chemical structure and formulation. For example, boceprevir is well absorbed after oral administration and is extensively metabolized by the liver .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of boceprevir, its action results in the inhibition of viral replication, leading to a decrease in viral load in patients with hepatitis C .

Action Environment

The action, efficacy, and stability of cyclobutane-containing compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .

properties

IUPAC Name |

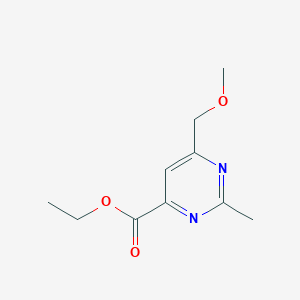

(1R,2R)-2-(cyclobutylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-5-4-7(8)9-6-2-1-3-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZORTHUNWQLHV-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Cyclobutylamino)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484592.png)

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484605.png)